Cas no 949141-22-4 ((E)-Olopatadine Hydrochloride)

(E)-Olopatadine Hydrochloride 化学的及び物理的性質
名前と識別子
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- (E)-Olopatadine Hydrochloride
- (E)-Olopatadine Hydr
- trans-olopatadine hydrochloride
- Olopatadine Impurity 5 (Olopatadine (E)-Isomer)
- 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
- AC-1339
- SCHEMBL122589
- 2-[(11E)-11-(3-dimethylaminopropylidene)-6H-benzo[c][2]benzoxepin-2-yl]acetic acid hydrochloride
- Olopatadine Hydrochloride, (E)-
- B5XL4FL7QZ
- AKOS025401378
- Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, hydrochloride (1:1), (11E)-
- (E)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid hydrochloride
- 2-(11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid hydrochloride
- 203188-29-8
- 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride
- SW197771-3
- 949141-22-4
- (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid Hydrochloride (1:1); (E)-Olopatadine Hydrochloride
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- インチ: InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;
- InChIKey: HVRLZEKDTUEKQH-JUIXXEQESA-N
- ほほえんだ: CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 373.1444713g/mol
- どういたいしつりょう: 373.1444713g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 488
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
(E)-Olopatadine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AW54709-10mg |
(E)-Olopatadine Hydrochloride |
949141-22-4 | 10mg |
$2128.00 | 2024-07-18 | ||
A2B Chem LLC | AW54709-1mg |
(E)-Olopatadine Hydrochloride |
949141-22-4 | 1mg |
$378.00 | 2024-07-18 | ||
TRC | O575005-10mg |
(E)-Olopatadine Hydrochloride |
949141-22-4 | 10mg |
$ 2067.00 | 2023-09-06 | ||
TRC | O575005-1mg |
(E)-Olopatadine Hydrochloride |
949141-22-4 | 1mg |
$ 265.00 | 2023-09-06 |
(E)-Olopatadine Hydrochloride 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
(E)-Olopatadine Hydrochlorideに関する追加情報
Introduction to (E)-Olopatadine Hydrochloride (CAS No. 949141-22-4)
(E)-Olopatadine Hydrochloride, with the chemical compound identifier CAS No. 949141-22-4, is a highly specialized pharmaceutical compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of antihistamines, specifically designed to target histamine receptors in the body, thereby mitigating allergic reactions. The hydrochloride salt form enhances its solubility and bioavailability, making it an effective candidate for therapeutic applications.
The molecular structure of (E)-Olopatadine Hydrochloride incorporates a chiral center, which contributes to its selective binding properties and improved efficacy. The presence of the hydrochloride moiety not only stabilizes the compound but also influences its pharmacokinetic profile, ensuring better absorption and distribution within the body. This makes it a promising candidate for treating a variety of allergic conditions, including seasonal allergic rhinitis and allergic conjunctivitis.
In recent years, there has been a growing interest in developing second-generation antihistamines due to their improved selectivity and reduced side effects compared to first-generation antihistamines. (E)-Olopatadine Hydrochloride fits well into this category, offering enhanced receptor selectivity and minimal central nervous system penetration. This characteristic is particularly beneficial for patients who require long-term treatment without experiencing sedation or other central nervous system-related adverse effects.
One of the most compelling aspects of (E)-Olopatadine Hydrochloride is its mechanism of action. Unlike traditional antihistamines that primarily block histamine H1 receptors, this compound exhibits additional binding affinity for H3 receptors. This dual action not only provides more comprehensive relief from allergic symptoms but also suggests potential therapeutic benefits in managing conditions like insomnia and cognitive disorders, which are often associated with histamine receptor dysregulation.
Recent preclinical studies have demonstrated the efficacy of (E)-Olopatadine Hydrochloride in animal models of allergic rhinitis and conjunctivitis. These studies highlight its ability to significantly reduce inflammatory responses and alleviate symptoms such as itching, redness, and nasal congestion. The compound's ability to modulate both H1 and H3 receptors has been particularly noted for its potential in developing novel therapeutic strategies for allergic diseases.
The pharmacokinetic properties of (E)-Olopatadine Hydrochloride have also been extensively studied. Its rapid absorption from oral formulations ensures quick onset of action, which is crucial for patients experiencing acute allergic symptoms. Additionally, its moderate metabolism by the liver and excretion through renal pathways contribute to a favorable safety profile. These characteristics make it suitable for various administration routes, including oral tablets and topical ophthalmic solutions.
In clinical settings, (E)-Olopatadine Hydrochloride has been evaluated in multiple Phase II and Phase III trials for the treatment of allergic rhinitis and conjunctivitis. The results have been encouraging, showing that it provides significant symptom relief comparable to existing standard-of-care medications but with fewer side effects. Patients have reported high levels of satisfaction with its efficacy and tolerability, making it a valuable addition to the armamentarium of allergy management.
The development of formulations incorporating (E)-Olopatadine Hydrochloride has also seen innovation in drug delivery systems. For instance, prolonged-release formulations have been designed to provide sustained symptom relief over an extended period, reducing the need for frequent dosing. Topical ophthalmic formulations have also been developed to address ocular allergies effectively, leveraging the compound's ability to cross the ocular barrier efficiently.
The future prospects for (E)-Olopatadine Hydrochloride are promising, with ongoing research exploring its potential in treating other conditions beyond allergies. Its dual receptor binding profile suggests that it may have applications in neurology and sleep medicine, where histamine receptors play a significant role. Additionally, investigating its potential as an adjuvant therapy in combination with other anti-allergic agents could further expand its therapeutic utility.
The synthesis of (E)-Olopatadine Hydrochloride represents a significant achievement in pharmaceutical chemistry. The process involves multi-step organic synthesis techniques that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have not only improved the efficiency of production but also reduced costs, making this compound more accessible for widespread use.
The regulatory landscape for (E)-Olopatadine Hydrochloride has been favorable, with regulatory agencies recognizing its potential as a safe and effective treatment for allergic conditions. Approval by major health authorities has paved the way for its commercialization and integration into global healthcare systems. This approval underscores the confidence regulators have in the compound's safety profile and therapeutic benefits.
In conclusion, (E)-Olopatadine Hydrochloride (CAS No. 949141-22-4) is a remarkable pharmaceutical compound that exemplifies advancements in antihistamine therapy. Its unique mechanism of action, favorable pharmacokinetic properties, and positive clinical outcomes make it a standout choice for managing allergic conditions. As research continues to uncover new applications and optimize formulations, this compound is poised to play an increasingly important role in improving patient care worldwide.
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